molecular formula C9H11N3OS B12496213 5,6-dimethyl-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

5,6-dimethyl-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12496213
M. Wt: 209.27 g/mol
InChI Key: IJPFHIKVHGFZFH-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(methylsulfanyl)-3H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with methyl and methylsulfanyl substituents. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(methylsulfanyl)-3H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methanol sodium (MeONa) under reflux conditions in butanol (BuOH). This reaction leads to the selective formation of the desired pyrrolopyrimidine compound .

Industrial Production Methods

While specific industrial production methods for 5,6-dimethyl-2-(methylsulfanyl)-3H-pyrrolo[3,2-d]pyrimidin-4-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(methylsulfanyl)-3H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The methylsulfanyl group can be substituted with other functional groups, such as amino or alkoxy groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.

    Substitution: Substitution reactions can produce derivatives with various functional groups, enhancing the compound’s biological activity and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(methylsulfanyl)-3H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation and survival pathways. This mechanism is particularly relevant in cancer therapy, where PI3K plays a crucial role in tumor growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-2-(methylsulfanyl)-3H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

5,6-dimethyl-2-methylsulfanyl-3H-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C9H11N3OS/c1-5-4-6-7(12(5)2)8(13)11-9(10-6)14-3/h4H,1-3H3,(H,10,11,13)

InChI Key

IJPFHIKVHGFZFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C)C(=O)NC(=N2)SC

Origin of Product

United States

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